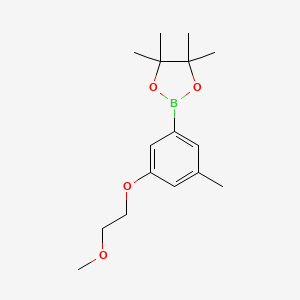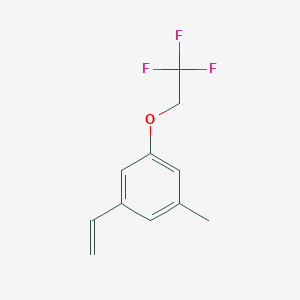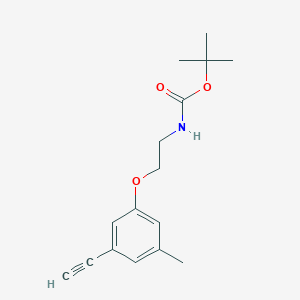
1-(Benzyloxy)-3-ethynyl-5-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzyloxy)-3-ethynyl-5-methylbenzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with a benzyloxy group, an ethynyl group, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Benzyloxy)-3-ethynyl-5-methylbenzene can be synthesized through several methods. One common approach involves the alkylation of 3-ethynyl-5-methylphenol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures.
Another method involves the Sonogashira coupling reaction, where 3-iodo-5-methylphenol is coupled with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The resulting product is then benzylated using benzyl chloride and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions followed by benzylation. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Benzyloxy)-3-ethynyl-5-methylbenzene undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid or other oxygenated derivatives.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Sodium hydride or other strong bases in polar aprotic solvents.
Major Products
Oxidation: 1-(Benzyloxy)-3-carboxy-5-methylbenzene.
Reduction: 1-(Benzyloxy)-3-ethyl-5-methylbenzene.
Substitution: Various substituted benzenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Benzyloxy)-3-ethynyl-5-methylbenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Pharmaceuticals: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Chemical Biology: Used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Wirkmechanismus
The mechanism of action of 1-(Benzyloxy)-3-ethynyl-5-methylbenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages with azides.
Vergleich Mit ähnlichen Verbindungen
1-(Benzyloxy)-3-ethynyl-5-methylbenzene can be compared with other similar compounds such as:
1-(Benzyloxy)-3-ethynylbenzene: Lacks the methyl group, which may affect its reactivity and applications.
1-(Benzyloxy)-5-methylbenzene: Lacks the ethynyl group, which limits its use in click chemistry.
1-(Methoxy)-3-ethynyl-5-methylbenzene: The methoxy group is less bulky than the benzyloxy group, potentially affecting steric interactions and reactivity.
Eigenschaften
IUPAC Name |
1-ethynyl-3-methyl-5-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-3-14-9-13(2)10-16(11-14)17-12-15-7-5-4-6-8-15/h1,4-11H,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCPXZIYEFYTHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=CC=CC=C2)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














